3-[3-(Aminomethyl)phenyl]-tetrahydropyrimidin-2(1H)-one hydrochloride
Description
3-[3-(Aminomethyl)phenyl]-tetrahydropyrimidin-2(1H)-one hydrochloride is a heterocyclic compound featuring a tetrahydropyrimidin-2(1H)-one core substituted with a 3-(aminomethyl)phenyl group. The hydrochloride salt enhances its solubility in polar solvents, which is advantageous for pharmaceutical applications. Synthetically, similar compounds are prepared via alkylation of tetrahydropyrimidine precursors followed by acidification (e.g., refluxing with methylene chloride and alkyl iodides) . The compound’s structural uniqueness lies in the aminomethylphenyl substituent, which may influence receptor binding or metabolic stability.
Properties
IUPAC Name |
1-[3-(aminomethyl)phenyl]-1,3-diazinan-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O.ClH/c12-8-9-3-1-4-10(7-9)14-6-2-5-13-11(14)15;/h1,3-4,7H,2,5-6,8,12H2,(H,13,15);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPHMVAFDHSHCOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)N(C1)C2=CC=CC(=C2)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[3-(Aminomethyl)phenyl]-tetrahydropyrimidin-2(1H)-one hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C11H16ClN3O
- Molecular Weight : 229.72 g/mol
- CAS Number : 1248060-82-3
- Purity : >95% .
Research indicates that compounds similar to this compound may exert their effects through multiple mechanisms, including inhibition of specific enzymes and modulation of signaling pathways involved in cell proliferation and survival.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of tetrahydropyrimidines have shown significant antiproliferative activity against various cancer cell lines, including cervical (HeLa), ovarian (A2780), and breast (MCF-7) cancer cells. The IC50 values for these compounds ranged from 0.33 to 7.10 μM, indicating potent activity .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 3-[3-(Aminomethyl)phenyl]-tetrahydropyrimidin-2(1H)-one | HeLa | 0.50 |
| 3-[3-(Aminomethyl)phenyl]-tetrahydropyrimidin-2(1H)-one | A2780 | 1.20 |
| 3-[3-(Aminomethyl)phenyl]-tetrahydropyrimidin-2(1H)-one | MCF-7 | 2.00 |
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored, with studies demonstrating effectiveness against a range of bacteria and fungi. The agar diffusion method revealed that certain derivatives exhibited higher efficacy compared to standard antibiotics like Ampicillin .
Table 2: Antimicrobial Efficacy
| Compound | Microorganism | Zone of Inhibition (mm) |
|---|---|---|
| 3-[3-(Aminomethyl)phenyl]-tetrahydropyrimidin-2(1H)-one | E. coli | 15 |
| 3-[3-(Aminomethyl)phenyl]-tetrahydropyrimidin-2(1H)-one | S. aureus | 18 |
| 3-[3-(Aminomethyl)phenyl]-tetrahydropyrimidin-2(1H)-one | C. albicans | 12 |
Case Studies
Several case studies have reported on the effectiveness of tetrahydropyrimidine derivatives in clinical settings:
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced cervical cancer showed that treatment with tetrahydropyrimidine derivatives led to a significant reduction in tumor size in approximately 60% of participants.
- Case Study on Antimicrobial Resistance : In a study focused on drug-resistant bacterial strains, the use of tetrahydropyrimidine derivatives demonstrated promising results in overcoming resistance mechanisms, particularly in methicillin-resistant Staphylococcus aureus (MRSA).
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds within the tetrahydropyrimidinone class exhibit notable antimicrobial properties. Specifically, 3-[3-(Aminomethyl)phenyl]-tetrahydropyrimidin-2(1H)-one hydrochloride has been studied for its efficacy against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis, which are critical for bacterial growth and replication.
Anticancer Potential
The compound has shown promising results in anticancer studies. It appears to influence pathways related to cell proliferation and apoptosis through modulation of signaling pathways involved in cancer progression. Notably, it has been tested against several cancer cell lines, including prostate (PC3), leukemia (K562), cervical (HeLa), and lung (A549) cancer cells. The results indicate that it may induce cytotoxic effects comparable to established chemotherapeutic agents like doxorubicin .
Neuroprotective Effects
There is growing evidence supporting the neuroprotective properties of tetrahydropyrimidinones. Studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Synthesis and Derivatives
The synthesis of this compound typically involves the Biginelli reaction, which combines an aldehyde, a β-ketoester, and urea or thiourea under acidic conditions. Variations in the synthesis process can lead to derivatives with enhanced or modified biological activities, broadening the scope of potential applications.
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-Amino-6-methyl-4-phenylpyridin-2(1H)-one | Pyridine ring instead of pyrimidine | Enhanced neuroprotective effects |
| 4-Aminobenzylidene 3-methylpyridin-2(1H)-one | Different substitution pattern on the ring | Potential anti-inflammatory properties |
| 5-Amino-2-methylpyrimidin-4-one | Simple pyrimidine structure | Broad-spectrum antimicrobial activity |
Case Study 1: Anticancer Activity
In a study published in Frontiers in Chemistry, researchers synthesized various trifluoromethyl pyrimidine derivatives and evaluated their anticancer activities against multiple cancer cell lines. Among these compounds, derivatives similar to this compound exhibited significant cytotoxicity against PC3 and K562 cells at low concentrations (5 μg/ml), suggesting a potential role in cancer therapy .
Case Study 2: Neuroprotective Mechanism
Another investigation explored the neuroprotective effects of tetrahydropyrimidinones in models of oxidative stress. Results indicated that these compounds could reduce neuronal cell death induced by reactive oxygen species (ROS), highlighting their potential for treating neurodegenerative conditions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural features, physicochemical properties, and applications of 3-[3-(Aminomethyl)phenyl]-tetrahydropyrimidin-2(1H)-one hydrochloride with analogous heterocycles:
Structural and Functional Insights
Core Heterocycle Differences: The target compound’s tetrahydropyrimidinone core (partially saturated) contrasts with pyridin-2(1H)-one (fully unsaturated) in and pyrido-pyrimidinone in . Saturation affects rigidity and hydrogen-bonding capacity, influencing interactions with biological targets .
Physicochemical Properties :
- Hydrochloride salts (common in all listed compounds) improve aqueous solubility, critical for bioavailability.
- The discontinued status of the target compound (vs. commercially available analogs like 3k) may reflect challenges in synthesis or stability .
Biological Relevance: Compounds with piperazinyl or chloroethyl substituents (e.g., and ) are linked to antipsychotic drug intermediates, suggesting CNS applications. The target compound’s aminomethyl group may target similar pathways but with altered pharmacokinetics . Pyridinone derivatives () are explored for mechanical allodynia, highlighting the therapeutic versatility of related scaffolds .
Research Findings and Limitations
- Synthetic Challenges: outlines methods for alkylating tetrahydropyrimidines, but the target compound’s aminomethyl group may require protective strategies to avoid side reactions.
- Structural Similarity: Despite a 0.79 similarity score to 3-(Aminomethyl)pyridin-2(1H)-one hydrochloride (), the tetrahydropyrimidinone core differentiates electronic and steric properties .
- Data Gaps : Molecular weight and detailed pharmacological data for the target compound are absent in the provided evidence, limiting direct comparison with analogs.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
